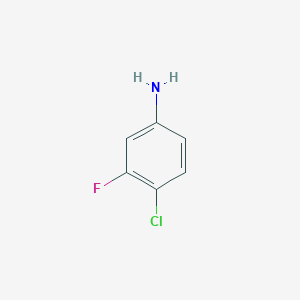

4-Chloro-3-fluoroaniline

概述

描述

4-Chloro-3-fluoroaniline, with the chemical formula C6H5ClFN, is a compound known for its applications in various chemical processes. This pale yellow solid, also referred to as 4-Chloro-3-fluorobenzenamine, is characterized by its chlorine and fluorine functional groups . It is commonly used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals . The compound exhibits both electron-withdrawing and electron-donating properties, making it a versatile building block for the modification of organic molecules .

准备方法

Synthetic Routes and Reaction Conditions

One method to prepare 4-Chloro-3-fluoroaniline involves the addition of fluorine to the amido para-position of the raw material 3-chloroaniline . This method yields a product with a purity of 99% or above . Another method involves the hydrogenation substitution reaction of 3-chloro-4-fluoronitrobenzene under catalysis of 1% platinum on carbon (Pt/C) catalyst . This reaction is carried out at a temperature of 50-100°C and in a hydrogen atmosphere of 0.1-5 MPa . The purity of the product can reach over 99.5%, with a yield of over 94% .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity while minimizing the production of by-products . The raw materials used are readily accessible and cost-effective, making the process suitable for industrial applications .

化学反应分析

Types of Reactions

4-Chloro-3-fluoroaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as iron powder and hydrochloric acid (HCl) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted anilines depending on the reagents used.

科学研究应用

Medicinal Chemistry

Antimalarial Agents

4-Chloro-3-fluoroaniline is utilized as a precursor in the synthesis of antimalarial drugs. It participates in nucleophilic substitution reactions that lead to the formation of potent antimalarial agents effective against Plasmodium falciparum, with reported half-maximal effective concentration (EC50) values as low as 27 nM . The incorporation of halogenated anilines into drug design has shown to enhance pharmacological activity and reduce toxicity.

Anticancer and Antiviral Drugs

This compound is also integral in developing active pharmaceutical ingredients (APIs) such as piperidine derivatives for antiviral treatments and quinazolines for anticancer applications. The presence of halogen atoms is known to influence the biological activity of these compounds, making this compound a valuable building block in drug discovery .

Materials Science

Semiconducting Polymers

In materials science, this compound serves as a monomer for synthesizing fluorinated polyanilines. These materials are explored for their electrical conductivity and potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The fluorination enhances the stability and performance of the resulting polymers .

Synthesis of Novel Compounds

Structure-Activity Relationship Studies

Research has demonstrated that modifications to the aniline moiety, including halogen substitutions, significantly affect biological activity. For instance, various halide substitutions have been studied to optimize antagonistic activities against specific receptors like P2X3R. The introduction of this compound into these studies has led to the discovery of compounds with enhanced metabolic stability and efficacy in pain models .

Environmental Applications

Recent studies have explored the antioxidant and antidiabetic activities of halogenated compounds, including derivatives of this compound. These investigations suggest potential applications in developing therapeutic agents that can mitigate oxidative stress and improve metabolic health .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-Chloro-3-fluoroaniline in pharmaceutical synthesis involves its incorporation into the molecular structure of the desired pharmaceutical compound . This incorporation imparts specific properties or functionality to the final product . The compound’s electron-withdrawing and electron-donating properties play a crucial role in its reactivity and effectiveness .

相似化合物的比较

Similar Compounds

3-Chloro-4-fluoroaniline: Similar in structure but with different positions of chlorine and fluorine atoms.

4-Bromo-3-fluoroaniline: Contains a bromine atom instead of chlorine.

4-Fluoroaniline: Lacks the chlorine atom.

3,4-Difluoroaniline: Contains two fluorine atoms instead of one chlorine and one fluorine.

Uniqueness

4-Chloro-3-fluoroaniline is unique due to its specific arrangement of chlorine and fluorine atoms, which provides distinct electron-withdrawing and electron-donating properties . This makes it a versatile intermediate in various chemical syntheses and applications .

生物活性

4-Chloro-3-fluoroaniline (CFA) is a halogenated aniline compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and applications, supported by relevant data tables and research findings.

- Chemical Formula : C₆H₄ClFN

- Molecular Weight : 145.56 g/mol

- CAS Number : 367-22-6

- Synonyms : 4-Chloro-3-fluorophenylamine, 4-chloro-3-fluorobenzenamine

Biological Activity Overview

This compound is primarily recognized for its role as a building block in the synthesis of various pharmaceutical agents, particularly antimalarials. It exhibits potent biological activity against Plasmodium falciparum, the malaria-causing parasite.

Antimalarial Activity

Research indicates that this compound derivatives significantly enhance the potency of antimalarial compounds. For instance, its incorporation in drug formulations has reduced the half maximal effective concentration (EC₅₀) to as low as 27 nM against P. falciparum .

Table 1: Antimalarial Efficacy of Compounds Derived from this compound

The biological activity of this compound is attributed to its ability to undergo nucleophilic substitution reactions, which are crucial in synthesizing various active pharmaceutical ingredients (APIs). This compound's halogen substituents play a vital role in enhancing the pharmacological properties of the resulting drugs.

In Vivo Studies

In one study involving mice infected with Plasmodium berghei, compounds derived from this compound demonstrated remarkable efficacy. The treatment resulted in over 99% reduction in parasitemia at doses as low as 30 mg/kg, showcasing the compound's potential in developing effective antimalarial therapies .

Metabolism and Toxicology

The metabolism of this compound has been studied extensively. In animal models, it has been shown to be metabolized into various urinary metabolites, such as 2-amino-4-chloro-5-fluorophenol sulfate. This metabolite's detection is crucial for monitoring exposure and assessing toxicity .

Table 2: Metabolite Concentrations in Biological Monitoring Studies

| Study | Sample Type | Median Concentration (µmole/g creatinine) | Reference |

|---|---|---|---|

| Study A | Urine | 0.14 | |

| Study B | Urine | 0.21 | |

| Study C | Hb Adducts | 9 |

Applications in Drug Development

The utility of this compound extends beyond antimalarials; it serves as a precursor for synthesizing antiviral drugs and anticancer agents. Its role in creating piperidine derivatives and quinazoline-based compounds highlights its versatility in medicinal chemistry .

Safety and Regulatory Considerations

Toxicological assessments indicate that while this compound exhibits some harmful effects upon exposure, it is not classified as a carcinogen or reproductive toxicant according to current safety regulations . However, proper handling and monitoring are recommended due to its potential health risks.

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of 4-Chloro-3-fluoroaniline?

Resonant two-photon ionization (R2PI) coupled with mass-analyzed threshold ionization (MATI) spectroscopy is highly effective. This method resolves rotational conformers and provides precise ionization energies and vibrational frequencies. For example, R2PI-MATI studies revealed the adiabatic ionization energy of this compound as 8.17 eV, with distinct vibrational modes attributable to Cl and F substituents .

Q. How can HPLC-MS/MS be optimized to detect trace amounts of this compound in pharmaceutical matrices?

Use a C18 column with a gradient mobile phase (e.g., 0.1% formic acid in water/acetonitrile) and electrospray ionization (ESI) in positive ion mode. Limit of detection (LOD) can reach 0.1 ppm by optimizing collision energy and monitoring specific transitions (e.g., m/z 146 → 109 for this compound). Method validation should include specificity tests against structurally similar impurities like 3,4-difluoroaniline .

Q. What are the primary metabolic transformations observed for this compound in rat models?

In vivo metabolism involves rapid N-acetylation and hydroxylation at the ortho position, followed by phase II conjugation (e.g., sulfation and glucuronidation). Major metabolites include 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. These pathways were identified using 19F-NMR and HPLC-ICPMS with 35Cl detection .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the thermochemical properties of this compound?

Hybrid density functional theory (DFT) with exact-exchange corrections, such as the Becke three-parameter functional (B3LYP), provides accurate atomization energies and ionization potentials. Basis sets like 6-311++G(d,p) are recommended for geometry optimization and vibrational frequency calculations. This approach reduces average absolute deviations in thermochemical predictions to <3 kcal/mol .

Q. How can metabolic pathways of this compound be comprehensively profiled in biological systems?

Combine orthogonal techniques:

- 19F-NMR spectroscopy for real-time quantification of fluorinated metabolites.

- HPLC-MS/MS with collision-induced dissociation (CID) for structural identification.

- HPLC-ICPMS with 35Cl-specific detection to track chlorinated metabolites.

- HPLC-NMR for resolving isomeric conjugates. Dosing at 50 mg/kg enhances metabolite detection limits .

Q. What strategies resolve contradictions in experimental data regarding the electronic properties of this compound?

Cross-validate experimental findings (e.g., ionization energies from MATI spectroscopy ) with computational models (e.g., DFT calculations ). Discrepancies in substituent effects (Cl vs. F electronegativity) can be addressed by analyzing hyperconjugation and inductive effects using natural bond orbital (NBO) analysis.

属性

IUPAC Name |

4-chloro-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMJJQYSPUPMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190139 | |

| Record name | 4-Chloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-22-6 | |

| Record name | 4-Chloro-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。